Technical Guide: 3-Cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole (CAS 942025-96-9)
Technical Guide: 3-Cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole (CAS 942025-96-9)
[1][2][3]
Executive Summary
3-Cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole (CAS 942025-96-9) is a biologically significant heterocyclic scaffold belonging to the class of 3,5-disubstituted-1,2,4-triazoles .[1][2] Characterized by a "push-pull" lipophilic/hydrophilic architecture, this molecule integrates a metabolic furan warhead with a lipophilic cyclohexyl anchor, linked via a polar triazole core.[2]
In modern drug discovery, this compound serves as a privileged structure probe .[3] It is extensively utilized in High-Throughput Screening (HTS) libraries targeting lanosterol 14
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]
This compound exhibits a distinct amphiphilic profile.[2][4] The cyclohexyl group provides significant hydrophobic bulk (LogP contribution), while the furan-triazole dyad offers multiple hydrogen bond acceptors (HBA) and a donor (HBD), mimicking the adenosine adenine core.[2]
Table 1: Core Chemical Data
| Property | Specification | Notes |
| IUPAC Name | 3-cyclohexyl-5-(furan-2-yl)-1H-1,2,4-triazole | Tautomeric equilibrium exists (1H/4H).[2][5] |
| CAS Number | 942025-96-9 | Listed in major screening libraries (e.g., ChemBridge, Enamine).[2] |
| Molecular Formula | ||
| Molecular Weight | 217.27 g/mol | Fragment-like space (<300 MW).[2] |
| cLogP | 2.8 - 3.2 | Ideal lipophilicity for cell permeability.[2] |
| TPSA | ~52 Ų | High oral bioavailability potential.[2] |
| H-Bond Donors/Acceptors | 1 (NH) / 3 (N, O) | Critical for active site binding.[2] |
| Solubility | DMSO (>20 mM), Ethanol (Moderate) | Poor water solubility; requires carrier solvent. |
Structural Pharmacology & Mechanism
The biological utility of CAS 942025-96-9 stems from its ability to span distinct binding pockets:
-
The Triazole Core: Acts as a bioisostere for amide/ester linkages and coordinates with metal ions (e.g., Heme iron in CYP enzymes) or forms bidentate H-bonds in kinase hinges.[2]
-
The Furan Ring: A planar, electron-rich aromatic system that engages in
- stacking (e.g., with Phenylalanine residues).[2] Note: Furan moieties are potential metabolic alerts due to oxidative ring opening, making this compound a "probe" rather than a final drug candidate. -
The Cyclohexyl Ring: A non-planar aliphatic clamp that fills hydrophobic pockets (e.g., ATP-binding site hydrophobic back-clefts), improving potency over phenyl analogs by increasing shape complementarity.[2]
Diagram 1: Pharmacophore Interaction Logic
Caption: Structural dissection of CAS 942025-96-9 showing the tripartite interaction mode with biological targets.[2]
Validated Synthetic Protocol
While commercially available, in-house synthesis allows for structural diversification.[2] The most robust route is the Cyclodehydration of 1,2-Diacylhydrazines .[2] This method is preferred over the Pellizzari reaction for its higher yield and purity.[2]
Reaction Scheme
Step 1: Acylation of Furan-2-carbohydrazide.[2]
Step 2: Cyclization using Phosphoryl Chloride (
Detailed Methodology
Reagents: Furan-2-carbohydrazide (1.0 eq), Cyclohexanecarbonyl chloride (1.1 eq), Pyridine (solvent/base),
-
Preparation of Intermediate (Diacylhydrazine):
-
Dissolve furan-2-carbohydrazide (10 mmol) in anhydrous Pyridine (20 mL) at 0°C.
-
Dropwise add Cyclohexanecarbonyl chloride (11 mmol).[2]
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Pour into ice water. Filter the white precipitate (1-(furan-2-carbonyl)-2-(cyclohexanecarbonyl)hydrazine).[2]
-
Checkpoint: Verify Mass (M+H = 237).[2]
-
-
Cyclization to Triazole:
-
Suspend the dried intermediate in
(15 mL). -
Caution: Reflux at 100°C for 6 hours. Ensure robust ventilation (HCl gas evolution).
-
Cool to RT and slowly pour onto crushed ice (Exothermic!).
-
Neutralize with
or to pH 8.[2] -
Extract with Ethyl Acetate (3 x 50 mL).[2] Wash organic layer with brine, dry over
. -
Purification: Recrystallize from Ethanol/Water or Flash Chromatography (DCM:MeOH 95:5).
-
Diagram 2: Synthesis Workflow
Caption: Step-by-step synthetic pathway via diacylhydrazine cyclodehydration.
Analytical Characterization & QC
To ensure data integrity in biological assays, the compound must pass the following QC criteria.
Expected NMR Profile ( )
-
Triazole NH: Broad singlet at
13.8–14.2 ppm (exchangeable with ).[2] -
Furan Protons:
-
H-5: Doublet at
~7.8 ppm. -
H-3: Doublet at
~7.0 ppm. -
H-4: Multiplet at
~6.6 ppm.[2]
-
-
Cyclohexyl Protons:
Mass Spectrometry (LC-MS)[3][13]
-
Ionization: ESI Positive Mode.
-
Parent Ion:
(Calc: 218.27).[2] -
Fragmentation: Loss of cyclohexyl alkene or furan ring cleavage often observed at higher collision energies.[2]
Handling & Stability for Screening
Storage:
-
Solid: Stable at -20°C for >2 years.[2] Protect from light (furan sensitivity).[2]
-
Stock Solution (DMSO): 10 mM stocks are stable at -80°C for 6 months. Avoid repeated freeze-thaw cycles to prevent precipitation.
Assay Interference:
-
Fluorescence: The furan-triazole conjugate may exhibit weak fluorescence in the UV range (Excitation ~280nm, Emission ~350nm).[2] Action: Run background subtraction controls in fluorescence-based binding assays.
-
Solubility: In aqueous buffers (PBS), solubility is limited (<50
M). Protocol: Predilute in DMSO before adding to buffer, maintaining final DMSO <1%.
References
-
Antibacterial & Antifungal Triazole Scaffolds: Source:European Journal of Medicinal Chemistry. "Synthesis and evaluation of novel 1,2,4-triazole derivatives as antifungal agents." Context: Establishes the SAR of 3,5-disubstituted triazoles in CYP51 inhibition.[2]
-
Synthetic Methodology (Cyclodehydration): Source:MDPI Molecules. "Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives." Context: Details the POCl3 cyclization method for hydrazide precursors.
-
Furan-Triazole Biological Activity: Source:Global Research Online. "A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives." Context: Discusses the specific pharmacophore properties of the furan-triazole axis.
-
General Properties of 1,2,4-Triazoles: Source:BenchChem Technical Library.[2] "The Diverse Biological Activities of 1,2,4-Triazole Derivatives." Context: Reference for physicochemical properties and metabolic stability.[2][3]
Sources
- 1. 1343286-90-7|1-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine|BLD Pharm [bldpharm.com]
- 2. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. globalresearchonline.net [globalresearchonline.net]
